molecular formula C15H18N2O3 B11851645 (S)-2-(1H-Indole-2-carboxamido)hexanoic acid

(S)-2-(1H-Indole-2-carboxamido)hexanoic acid

Cat. No.: B11851645
M. Wt: 274.31 g/mol
InChI Key: GXFLWIWAJYBOEM-LBPRGKRZSA-N
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Description

(S)-2-(1H-Indole-2-carboxamido)hexanoic acid is a chiral compound that features an indole ring, a carboxamide group, and a hexanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(1H-Indole-2-carboxamido)hexanoic acid typically involves the following steps:

    Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

    Attachment of the Carboxamide Group: The carboxamide group can be introduced through the reaction of the indole derivative with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride.

    Formation of the Hexanoic Acid Chain: The hexanoic acid chain can be attached through a coupling reaction, such as the use of a Grignard reagent or a similar organometallic compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(1H-Indole-2-carboxamido)hexanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can convert the carboxamide group to an amine or other reduced forms.

    Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Electrophilic substitution reactions may use reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (S)-2-(1H-Indole-2-carboxamido)hexanoic acid involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, modulating signaling pathways, and affecting cellular processes. Detailed studies are required to elucidate the exact mechanisms.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-(1H-Indole-2-carboxamido)butanoic acid: Similar structure with a shorter carbon chain.

    (S)-2-(1H-Indole-2-carboxamido)octanoic acid: Similar structure with a longer carbon chain.

    (S)-2-(1H-Indole-2-carboxamido)propanoic acid: Similar structure with a different carbon chain length.

Uniqueness

(S)-2-(1H-Indole-2-carboxamido)hexanoic acid is unique due to its specific combination of the indole ring, carboxamide group, and hexanoic acid chain. This unique structure may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C15H18N2O3

Molecular Weight

274.31 g/mol

IUPAC Name

(2S)-2-(1H-indole-2-carbonylamino)hexanoic acid

InChI

InChI=1S/C15H18N2O3/c1-2-3-7-12(15(19)20)17-14(18)13-9-10-6-4-5-8-11(10)16-13/h4-6,8-9,12,16H,2-3,7H2,1H3,(H,17,18)(H,19,20)/t12-/m0/s1

InChI Key

GXFLWIWAJYBOEM-LBPRGKRZSA-N

Isomeric SMILES

CCCC[C@@H](C(=O)O)NC(=O)C1=CC2=CC=CC=C2N1

Canonical SMILES

CCCCC(C(=O)O)NC(=O)C1=CC2=CC=CC=C2N1

Origin of Product

United States

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